(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one
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Overview
Description
(1S,2R,5S,6R)-Tricyclo[42102,5]nonan-3-one is a unique bicyclic ketone with a rigid, tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid or other oxidized forms.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which (1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane
- (1S,4R,5R,6S)-5-{3-[(2R,4R,5S,6R)-4,5-dibutoxy-6-(butoxymethyl)bicyclo[5.1.1]nonan-2-yl]prop-2-yn-1-yl}-2,2-dimethyl-4-(2-methyloctadecyl)-3-oxabicyclo[4.2.0]octane
Uniqueness
What sets (1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one apart from similar compounds is its specific stereochemistry and the resulting physical and chemical properties. Its rigid, tricyclic structure provides unique stability and reactivity, making it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(1S,2R,5S,6R)-tricyclo[4.2.1.02,5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2/t5-,6+,7+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLCQFOCFFLGDR-UTSKPXGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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